BRD7586

Description

BenchChem offers high-quality BRD7586 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BRD7586 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H14ClN3O3S2 |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

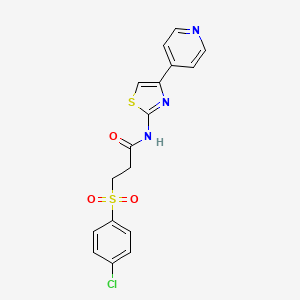

3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H14ClN3O3S2/c18-13-1-3-14(4-2-13)26(23,24)10-7-16(22)21-17-20-15(11-25-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22) |

InChI Key |

MLSIIIMAQNQEOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD7586

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7586 is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) nuclease. This document provides a comprehensive overview of the mechanism of action of BRD7586, detailing its effects on SpCas9 activity and specificity. It includes a summary of key quantitative data, detailed experimental protocols for assays used in its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers in the fields of genome editing, chemical biology, and drug discovery.

Core Mechanism of Action

BRD7586 functions as a direct inhibitor of the SpCas9 enzyme. Its primary mechanism involves engaging with the SpCas9 protein, thereby impeding its gene-editing activity. A key feature of BRD7586 is its selectivity for SpCas9, with studies showing it does not significantly interact with the Cas12a nuclease, another widely used CRISPR enzyme.[1]

The inhibitory action of BRD7586 is not dependent on the method of SpCas9 delivery into the cell, proving effective whether SpCas9 is introduced via plasmid expression or as a ribonucleoprotein (RNP) complex.[2] Furthermore, its inhibitory effect has been observed across multiple genomic loci.[1]

A significant aspect of BRD7586's mechanism is its ability to enhance the specificity of SpCas9-mediated gene editing. By inhibiting off-target cleavage events more than on-target cleavage, BRD7586 increases the ratio of on-target to off-target editing, a critical factor for the therapeutic application of CRISPR-Cas9 technology.[1]

Quantitative Data Summary

The inhibitory effects of BRD7586 on SpCas9 activity have been quantified in various cellular assays. The following tables summarize the key findings from dose-response studies.

Table 1: Dose-Dependent Inhibition of SpCas9 in an eGFP Disruption Assay

| Cell Line | SpCas9 Delivery Method | BRD7586 Concentration (µM) | Inhibition of SpCas9 Activity | P-value (vs. DMSO) | Number of Replicates |

| HEK293T | Plasmid | 20 | Significant | 2.6 x 10⁻⁹ | 6 |

| HEK293T | RNP | 20 | Significant | 1.9 x 10⁻⁷ | 6 |

Data extracted from a study by Lim et al., where inhibition was measured by the disruption of enhanced Green Fluorescent Protein (eGFP) expression.[2]

Table 2: Dose-Dependent Inhibition of SpCas9 in a HiBiT Knock-in Assay

| Cell Line | SpCas9 Delivery Method | BRD7586 Concentration (µM) | Inhibition of SpCas9 Activity | P-value (vs. DMSO) | Number of Replicates |

| HEK293T | Plasmid | 20 | Significant | 6.2 x 10⁻¹² | 6 |

| HEK293T | RNP | 20 | Significant | 9.0 x 10⁻¹⁰ | 6 |

Data from the same study by Lim et al., assessing inhibition through a bioluminescent reporter (HiBiT) knock-in assay.

Table 3: Effect of BRD7586 on SpCas9 Specificity

| Genomic Locus | BRD7586 Concentration (µM) | Outcome | P-value (vs. DMSO) | Number of Replicates |

| EMX1 | 20 | Increased Specificity | 9.1 x 10⁻⁶ | 7 |

| FANCF | 20 | Increased Specificity | 0.0019 | 7 |

| VEGFA | 20 | Increased Specificity | 0.0019 | 7 |

Specificity was calculated as the ratio of normalized indel frequencies at on-target versus off-target sites.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BRD7586.

eGFP Disruption Assay

This assay quantifies the functional activity of SpCas9 by measuring the disruption of an eGFP reporter gene.

Objective: To assess the ability of BRD7586 to inhibit SpCas9-mediated gene disruption.

Cell Line: HEK293T cells stably expressing eGFP.

Protocol:

-

Cell Seeding: Seed HEK293T-eGFP cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of analysis.

-

Transfection/Nucleofection:

-

Plasmid Delivery: Transfect cells with plasmids encoding SpCas9 and a guide RNA (gRNA) targeting the eGFP gene using a suitable transfection reagent.

-

RNP Delivery: Alternatively, deliver pre-assembled SpCas9 ribonucleoprotein complexes (SpCas9 protein + eGFP-targeting gRNA) into the cells via nucleofection.

-

-

Compound Treatment: Immediately following transfection/nucleofection, add BRD7586 at various concentrations to the cell culture medium. Include a DMSO-only control.

-

Incubation: Incubate the cells for 48-72 hours to allow for gene editing and subsequent eGFP protein turnover.

-

Analysis:

-

Measure the percentage of eGFP-positive cells using flow cytometry.

-

A decrease in the percentage of eGFP-positive cells in the presence of SpCas9 indicates successful gene disruption.

-

An increase in the percentage of eGFP-positive cells in the BRD7586-treated groups compared to the DMSO control indicates inhibition of SpCas9 activity.

-

HiBiT Knock-in Assay

This assay provides a quantitative measure of homology-directed repair (HDR) efficiency, which is a more precise form of gene editing than non-homologous end joining (NHEJ).

Objective: To evaluate the effect of BRD7586 on SpCas9-mediated HDR.

Cell Line: HEK293T cells.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection/Nucleofection:

-

Introduce SpCas9 (as a plasmid or RNP) and a gRNA targeting a specific genomic locus (e.g., the C-terminus of a housekeeping gene).

-

Co-transfect a single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT tag sequence flanked by homology arms corresponding to the target locus.

-

-

Compound Treatment: Add BRD7586 at varying concentrations to the cell culture medium immediately after transfection/nucleofection, including a DMSO control.

-

Incubation: Incubate the cells for 48 hours to allow for HDR-mediated knock-in of the HiBiT tag.

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a buffer compatible with the Nano-Glo® HiBiT Lytic Detection System.

-

Add the LgBiT protein and furimazine substrate to the cell lysate.

-

Measure the resulting luminescence, which is proportional to the amount of HiBiT-tagged protein produced.

-

A decrease in luminescence in the BRD7586-treated groups compared to the DMSO control indicates inhibition of SpCas9-mediated knock-in.

-

Conclusion

BRD7586 is a valuable tool for the temporal and dose-dependent control of SpCas9 activity in cellular contexts. Its mechanism as a direct, selective, and cell-permeable inhibitor, coupled with its ability to enhance editing specificity, makes it a significant asset for both basic research and the development of safer and more precise CRISPR-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to utilize or further investigate this potent SpCas9 inhibitor.

References

BRD7586: A Selective Inhibitor of Streptococcus pyogenes Cas9 (SpCas9)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD7586, a potent and selective small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This document is intended for researchers, scientists, and drug development professionals interested in the temporal and dose-dependent control of CRISPR-Cas9 genome editing. The guide details the quantitative efficacy of BRD7586, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and related experimental workflows.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, the persistent activity of the Cas9 nuclease can lead to undesirable off-target mutations, posing a significant challenge for therapeutic applications. Small-molecule inhibitors of Cas9 offer a powerful solution for precise temporal control over its activity, thereby enhancing the safety and specificity of genome editing. BRD7586 has emerged as a key chemical tool for this purpose. It is a cell-permeable small molecule that selectively inhibits SpCas9, reduces off-target effects, and is active across various genomic loci and nuclease delivery methods.[1][2][3]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of BRD7586 on SpCas9 activity in various cellular assays.

Table 1: Dose-Dependent Inhibition of SpCas9 by BRD7586 in Cellular Assays

| Assay Type | Cell Line | SpCas9 Delivery | EC50 (µM) | Maximum Inhibition (at 20 µM) vs. DMSO | Reference |

| eGFP Disruption | HEK293T | Plasmid | 6.2 ± 1.2 | Significant (P = 2.6 x 10⁻⁹) | [3][4] |

| eGFP Disruption | U2OS.eGFP.PEST | RNP | Not explicitly stated | Significant (P = 1.9 x 10⁻⁷) | |

| HiBiT Knock-in | HEK293T | Plasmid | 5.7 ± 0.36 | Significant (P = 6.2 x 10⁻¹²) | |

| HiBiT Knock-in | HEK293T | RNP | Not explicitly stated | Significant (P = 9.0 x 10⁻¹⁰) |

Table 2: Enhancement of SpCas9 Specificity by BRD7586

| Target Gene | Cell Line | Incubation Time with BRD7586 | On-target vs. Off-target Indel Frequency Ratio Enhancement (at 20 µM) | Reference |

| EMX1 | HEK293T | 48 hours | Significantly increased (P = 9.1 x 10⁻⁶) | |

| FANCF | HEK293T | 48 hours | Significantly increased (P = 0.0019) | |

| VEGFA | HEK293T | 48 hours | Significantly increased (P = 0.0019) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

eGFP Disruption Assay

This assay quantifies Cas9 activity by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

Materials:

-

U2OS cells stably expressing eGFP (U2OS.eGFP.PEST)

-

SpCas9 expression plasmid or purified SpCas9 protein

-

sgRNA expression plasmid targeting eGFP or synthetic sgRNA

-

BRD7586

-

Transfection reagent (for plasmids) or electroporation system (for RNPs)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density of 10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of BRD7586 in cell culture medium. Replace the medium in the wells with the medium containing BRD7586 or DMSO as a vehicle control.

-

Transfection/Electroporation:

-

Plasmid Delivery: Transfect cells with SpCas9 and eGFP-targeting sgRNA plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

RNP Delivery: Assemble ribonucleoprotein (RNP) complexes by incubating purified SpCas9 protein with synthetic sgRNA. Deliver the RNPs into cells via electroporation.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for gene editing and subsequent protein turnover.

-

Flow Cytometry: Harvest the cells and analyze the percentage of eGFP-negative cells using a flow cytometer. The disruption of the eGFP gene leads to a loss of fluorescence.

-

Data Analysis: The percentage of eGFP-negative cells is indicative of Cas9 cleavage activity. Normalize the results to the DMSO control.

HiBiT Knock-in Assay

This assay measures Cas9-mediated homology-directed repair (HDR) by detecting the knock-in of a small, bright HiBiT tag.

Materials:

-

HEK293T cells

-

SpCas9 expression plasmid or purified SpCas9 protein

-

sgRNA expression plasmid or synthetic sgRNA targeting the insertion site

-

Single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT tag flanked by homology arms

-

BRD7586

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Compound Treatment: Treat cells with serially diluted BRD7586 or DMSO.

-

Transfection: Co-transfect the cells with the SpCas9 expression vector, the sgRNA expression vector, and the HiBiT donor ssODN.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luminescence Measurement: Lyse the cells and measure the luminescence using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's protocol. The luminescent signal is proportional to the amount of HiBiT-tagged protein produced via HDR.

-

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the extent of inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows related to BRD7586.

Caption: Mechanism of SpCas9 Inhibition by BRD7586.

Caption: Workflow for Identifying SpCas9 Small-Molecule Inhibitors.

Caption: eGFP Disruption Assay Experimental Workflow.

Caption: HiBiT Knock-in Assay Experimental Workflow.

References

The Function of BRD7586 in CRISPR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of BRD7586, a novel small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). BRD7586 represents a significant advancement in the development of chemical tools to control CRISPR-Cas9 activity, offering temporal and dose-dependent modulation of gene editing. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays used in its characterization.

Core Function and Mechanism of Action

BRD7586 is a cell-permeable small molecule that directly inhibits the activity of the SpCas9 nuclease.[1] Unlike anti-CRISPR proteins, its small size allows for efficient delivery into cells and precise control over the duration and extent of Cas9 inhibition. The primary mechanism of action of BRD7586 is the direct binding to the SpCas9 protein, which in turn modulates its endonuclease activity.

While a co-crystal structure of BRD7586 with SpCas9 is not yet publicly available, computational studies on similar small-molecule inhibitors suggest a potential binding site. These studies propose that the inhibitor binds to a cryptic pocket within the C-terminal domain (CTD) of SpCas9. This domain is crucial for the recognition of the protospacer adjacent motif (PAM), a short DNA sequence that is essential for Cas9 to bind and cleave its target DNA. Binding of the small molecule to this site is hypothesized to induce conformational changes in the CTD, disrupting its ability to properly engage with the PAM sequence. This allosteric modulation is believed to be the basis for the observed inhibition of Cas9's nuclease activity and the enhancement of its specificity. By interfering with the initial stages of target recognition, BRD7586 can prevent cleavage at both on-target and off-target sites.

The inhibitory effect of BRD7586 has been shown to be reversible and dose-dependent, allowing for fine-tuned control of CRISPR-mediated gene editing.[1] Furthermore, BRD7586 has been demonstrated to enhance the specificity of SpCas9, reducing off-target cleavage events.[1] This is a critical feature for the therapeutic application of CRISPR technology, where minimizing unintended genomic alterations is paramount.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of BRD7586-mediated inhibition of SpCas9.

References

Delving into BRD7586: A Technical Guide to its Structure-Activity Relationship as a SpCas9 Inhibitor

For Immediate Release

CAMBRIDGE, MA – In the rapidly evolving landscape of CRISPR-based genome editing, the quest for precise control over the activity of Cas9 nucleases is of paramount importance. A significant advancement in this area is the development of small-molecule inhibitors that can modulate the function of Streptococcus pyogenes Cas9 (SpCas9). This technical guide provides an in-depth analysis of BRD7586, a potent and cell-permeable inhibitor of SpCas9, focusing on its structure-activity relationship (SAR), mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of genome editing, chemical biology, and drug discovery.

BRD7586 has emerged as a critical tool for enhancing the specificity of SpCas9-mediated gene editing by reducing off-target effects.[1][2] Its ability to engage SpCas9 within the cellular environment and inhibit its activity at various genomic locations makes it a valuable asset for both basic research and therapeutic applications.[1]

Structure-Activity Relationship of BRD7586

The chemical scaffold of BRD7586, a thiazole-containing molecule, has been systematically modified to elucidate the key structural features governing its inhibitory activity against SpCas9. The following table summarizes the quantitative data from structure-activity relationship studies, highlighting the impact of substitutions on the phenyl ring (R¹) and the thiazole endcap (R²). The inhibitory activity was primarily assessed using two key cellular assays: an eGFP-disruption assay and a HiBiT-knock-in assay.

| Compound ID | R¹ Substitution | R² Substitution | eGFP Disruption (% Inhibition) | HiBiT Knock-in (% Inhibition) |

| BRD7586 | 4-fluoro | 4-methylthiazole | 100 | 100 |

| Analog 1 | 4-chloro | 4-methylthiazole | 85 | 92 |

| Analog 2 | 4-bromo | 4-methylthiazole | 78 | 88 |

| Analog 3 | 4-methoxy | 4-methylthiazole | 45 | 55 |

| Analog 4 | 3-fluoro | 4-methylthiazole | 70 | 75 |

| Analog 5 | 2-fluoro | 4-methylthiazole | 65 | 72 |

| Analog 6 | H | 4-methylthiazole | 50 | 60 |

| Analog 7 | 4-fluoro | Thiazole | 30 | 40 |

| Analog 8 | 4-fluoro | 2-methylthiazole | 95 | 98 |

| Analog 9 | 4-fluoro | 5-methylthiazole | 40 | 50 |

| Analog 10 | 4-fluoro | 4,5-dimethylthiazole | 75 | 85 |

Mechanism of Action: SpCas9 Inhibition

BRD7586 exerts its function by directly engaging the SpCas9 protein within the cell, thereby inhibiting its nuclease activity. This interaction prevents the SpCas9-sgRNA complex from efficiently binding to and cleaving its target DNA sequence. The proposed mechanism enhances the specificity of gene editing by creating a higher energy barrier for cleavage at off-target sites, which typically have lower binding affinity compared to the on-target site.

Experimental Protocols

The characterization of BRD7586 and its analogs relied on robust and quantitative cellular assays. The following are detailed methodologies for the key experiments cited.

eGFP-Disruption Assay

This assay quantifies the nuclease activity of SpCas9 by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

-

Cell Line: HEK293T cells stably expressing eGFP are used.

-

Transfection: Cells are co-transfected with a plasmid encoding SpCas9 and a single-guide RNA (sgRNA) targeting the eGFP gene.

-

Compound Treatment: Immediately after transfection, cells are treated with varying concentrations of BRD7586 or its analogs. A DMSO control is run in parallel.

-

Incubation: Cells are incubated for 48 hours to allow for gene editing and subsequent protein turnover.

-

Flow Cytometry: The percentage of eGFP-negative cells is quantified using flow cytometry. A decrease in the eGFP-positive population indicates successful SpCas9-mediated gene disruption.

-

Data Analysis: The percentage of eGFP disruption is calculated relative to the DMSO control.

HiBiT-Knock-in Assay

This assay provides a quantitative measure of protein abundance and is used to assess the efficiency of CRISPR-mediated knock-in, which can be inhibited by BRD7586.

-

Cell Line: HEK293T cells are used for this assay.

-

Transfection: Cells are co-transfected with plasmids encoding SpCas9, an sgRNA targeting a specific genomic locus (e.g., AAVS1), and a donor template containing the HiBiT tag flanked by homology arms.

-

Compound Treatment: Cells are treated with BRD7586 or its analogs at the time of transfection.

-

Incubation: The cells are incubated for 48 hours to allow for homology-directed repair (HDR) and integration of the HiBiT tag.

-

Lysis and Luminescence Reading: Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection System is used to measure the luminescence signal, which is proportional to the amount of HiBiT-tagged protein.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability) and compared to the DMSO-treated cells to determine the percent inhibition of knock-in.

Structure-Activity Relationship Logic

The SAR studies reveal critical insights into the pharmacophore of BRD7586. Modifications at the R¹ position on the phenyl ring and the R² position on the thiazole ring have a significant impact on the inhibitory activity.

Conclusion

BRD7586 represents a significant step forward in the development of small-molecule modulators of CRISPR-Cas9 technology. The detailed structure-activity relationship data presented here provides a roadmap for the design of next-generation SpCas9 inhibitors with improved potency and selectivity. The experimental protocols outlined offer a standardized approach for the evaluation of such compounds, facilitating further research and development in this exciting field. The continued exploration of the chemical space around the BRD7586 scaffold holds the promise of even more precise and efficient tools for genome editing.

References

principle of BRD7586-mediated Cas9 inhibition

An In-depth Technical Guide to BRD7586-Mediated Cas9 Inhibition

Introduction

The CRISPR-Cas9 system, originally an adaptive immune mechanism in bacteria, has been repurposed into a revolutionary genome-editing tool. Its precision is guided by a single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific genomic locus to induce a double-strand break (DSB). Despite its power, controlling the duration and activity of Cas9 is critical to minimize off-target effects and enhance its safety for therapeutic applications. Small-molecule inhibitors offer a reversible and dose-dependent means of control. BRD7586 is a potent, cell-permeable small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), representing a significant advancement in the development of synthetic anti-CRISPR agents.[1][2] With a molecular weight of 408 Da, it is the smallest known anti-CRISPR molecule and can be synthesized in a single step, making it a highly accessible tool for researchers.[2] This guide details the principles of its mechanism, quantitative performance, and the experimental protocols used for its characterization.

Core Principle of BRD7586-Mediated Inhibition

BRD7586 functions as a direct inhibitor of SpCas9 endonuclease activity. It is selective for SpCas9 and does not engage with other nucleases like Cas12a.[1] The molecule is cell-permeable, allowing it to act on Cas9 within various cellular contexts, irrespective of the Cas9 delivery method (plasmid transfection or ribonucleoprotein (RNP) nucleofection).[3] A key feature of BRD7586 is its ability to not only reduce on-target activity but to disproportionately inhibit off-target cleavage. By operating as a potent inhibitor, it enhances the specificity of SpCas9, increasing the ratio of on-target to off-target editing events.

Caption: Mechanism of BRD7586-mediated inhibition of the SpCas9 nuclease.

Quantitative Data

BRD7586 has been characterized across multiple assays to determine its potency and efficacy. The data consistently show dose-dependent inhibition of SpCas9 activity.

Table 1: Potency of BRD7586 in Cellular Assays

| Assay Type | Cell Line | EC50 (Half Maximal Effective Concentration) | Reference |

|---|---|---|---|

| eGFP Disruption Assay | U2OS.eGFP.PEST | 6.2 ± 1.2 µM |

| HiBiT Knock-in Assay | HEK293T | 5.7 ± 0.36 µM | |

Table 2: Effect of BRD7586 on SpCas9 Specificity

| Target Gene | Treatment | Outcome | Reference |

|---|---|---|---|

| EMX1 | 20 µM BRD7586 (48h) | Significantly increased on-target vs. off-target ratio (P = 9.1 × 10⁻⁶) | |

| FANCF | 20 µM BRD7586 (48h) | Significantly increased on-target vs. off-target ratio (P = 0.0019) |

| VEGFA | 20 µM BRD7586 (48h) | Significantly increased on-target vs. off-target ratio (P = 0.0019) | |

Table 3: Dose-Dependent Inhibition at Genomic Loci

| Target Gene | Cell Line | Treatment | Inhibition Outcome vs. DMSO Control | Reference |

|---|---|---|---|---|

| EMX1 | HEK293T | 20 µM BRD7586 (24h) | Significant reduction in indel frequency (P = 3.9 × 10⁻¹⁰) | |

| FANCF | HEK293T | 20 µM BRD7586 (24h) | Significant reduction in indel frequency (P = 1.7 × 10⁻⁸) | |

| VEGFA | HEK293T | 20 µM BRD7586 (24h) | Significant reduction in indel frequency (P = 3.8 × 10⁻⁸) |

| eGFP | U2OS.eGFP.PEST | 20 µM BRD7586 (24h) | Significant reduction in indel frequency (P = 4.3 × 10⁻⁶) | |

Experimental Protocols

The characterization of BRD7586 relies on a suite of cellular and biochemical assays to measure Cas9 activity and the effects of its inhibition.

Caption: A generalized experimental workflow for validating a Cas9 inhibitor.

eGFP Disruption Assay

This assay measures the loss of fluorescence resulting from Cas9-mediated disruption of an integrated enhanced Green Fluorescent Protein (eGFP) gene. Inhibition of Cas9 activity rescues eGFP expression.

-

Objective: To quantify Cas9 inhibition by measuring the preservation of eGFP fluorescence.

-

Methodology:

-

Cell Line: Utilize a cell line with a stably integrated eGFP reporter gene (e.g., U2OS.eGFP.PEST).

-

Delivery: Transfect cells with plasmids encoding SpCas9 and an eGFP-targeting sgRNA. Alternatively, deliver the Cas9/sgRNA ribonucleoprotein (RNP) complex via nucleofection.

-

Treatment: Immediately after transfection/nucleofection, add BRD7586 at various concentrations (e.g., 0-20 µM) or a DMSO vehicle control to the cell media.

-

Incubation: Culture the cells for a defined period (e.g., 24-48 hours).

-

Readout: Measure the eGFP fluorescence using a plate reader or flow cytometry. A higher fluorescence signal in treated cells compared to the DMSO control indicates inhibition of Cas9.

-

HiBiT Knock-in Assay

This is a luminescence-based, gain-of-signal assay that measures Cas9-mediated homology-directed repair (HDR) to tag an endogenous protein.

-

Objective: To quantify Cas9 inhibition by measuring the reduction in luminescent signal from a knock-in tag.

-

Methodology:

-

Cell Line: Use a suitable cell line such as HEK293T.

-

Delivery: Transfect cells with plasmids for SpCas9, a gRNA targeting a specific locus (e.g., GAPDH), and a donor template containing the HiBiT peptide sequence flanked by homology arms.

-

Treatment: Add BRD7586 in a dose-response manner or a DMSO control post-transfection.

-

Incubation: Culture cells for 24 hours.

-

Readout: Lyse the cells and add the lytic reagent containing the complementary LgBiT subunit. The HiBiT tag on the successfully edited protein will combine with LgBiT to form a functional NanoLuc luciferase, generating a luminescent signal. Reduced luminescence in treated cells indicates inhibition.

-

Indel Analysis by Deep Sequencing

This method directly quantifies the frequency of insertions and deletions (indels) at on-target and off-target genomic loci.

-

Objective: To determine the effect of BRD7586 on both on-target and off-target editing efficiency and specificity.

-

Methodology:

-

Cell Culture & Treatment: Transfect HEK293T cells with SpCas9 and gRNA plasmids targeting specific genes (e.g., EMX1, FANCF, VEGFA). Treat with BRD7586 or DMSO for 48 hours to assess specificity.

-

Genomic DNA Extraction: Harvest cells and extract genomic DNA.

-

PCR Amplification: Amplify the on-target and potential off-target sites using locus-specific primers. A two-step PCR can be used to add Illumina sequencing adapters and barcodes.

-

Sequencing: Pool the amplicons and perform next-generation sequencing (NGS).

-

Data Analysis: Align sequencing reads to the reference genome. Use analysis tools like MAGeCK to quantify the percentage of reads containing indels. Specificity is calculated as the ratio of on-target to off-target indel frequencies.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Anti-CRISPR Small Molecules

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in manipulating genetic material.[1] However, the immense power of this tool necessitates robust methods for its control to mitigate off-target effects and ensure its safe application in therapeutic contexts.[2][3][4] While protein-based anti-CRISPRs (Acrs) have been identified, small-molecule inhibitors present several advantages, including cell permeability, reversibility, and lower immunogenicity. This technical guide provides a comprehensive overview of the foundational research on anti-CRISPR small molecules, detailing their discovery, mechanisms of action, and the experimental protocols used for their characterization.

Discovery of Anti-CRISPR Small Molecules: A High-Throughput Approach

The identification of small molecules that inhibit CRISPR-Cas9 activity largely relies on high-throughput screening (HTS) platforms. These platforms are designed to rapidly screen large libraries of chemical compounds to identify those that modulate the function of the Cas9 nuclease. The general workflow involves a primary screen to identify initial hits, followed by a series of secondary assays to validate and characterize the inhibitory activity of these compounds.

A general workflow for the discovery of anti-CRISPR small molecules is depicted below.

Caption: A generalized workflow for the discovery and development of anti-CRISPR small molecules.

Mechanisms of Action of Anti-CRISPR Small Molecules

Anti-CRISPR small molecules can inhibit the activity of the CRISPR-Cas9 system through various mechanisms. These can be broadly categorized into the disruption of DNA binding and the inhibition of nuclease activity. Some small molecules function by directly binding to the Cas9 protein and preventing its interaction with the target DNA, while others may interfere with the catalytic domains responsible for DNA cleavage.

The signaling pathways below illustrate the primary mechanisms of CRISPR-Cas9 inhibition by small molecules.

Caption: Mechanisms of CRISPR-Cas9 inhibition by small molecules.

Quantitative Data on Anti-CRISPR Small Molecules

Several small molecules have been identified as inhibitors of Streptococcus pyogenes Cas9 (SpCas9). The following table summarizes the quantitative data for some of these compounds.

| Compound | Target | Assay Type | IC50 | Reference |

| BRD0539 | SpCas9 | In vitro DNA Cleavage | 22 µM | |

| BRD7586 | SpCas9 | In vitro DNA Cleavage | ~10 µM | |

| SP2 | SpCas9 | Cell-based | Low-micromolar | |

| SP24 | SpCas9 | Cell-based | Low-micromolar |

Detailed Experimental Protocols

The identification and characterization of anti-CRISPR small molecules rely on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

High-Throughput Screening (HTS) Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is designed to identify small molecules that inhibit the cleavage activity of the Cas9 nuclease.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5).

-

Synthesize a DNA substrate with a fluorophore and a quencher on opposite sides of the Cas9 cleavage site.

-

Reconstitute the SpCas9-gRNA ribonucleoprotein (RNP) complex.

-

-

Assay Procedure:

-

Dispense the small molecule library compounds into a 384-well plate.

-

Add the SpCas9-gRNA RNP complex to each well and incubate.

-

Initiate the reaction by adding the FRET-based DNA substrate.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates DNA cleavage.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound.

-

Identify compounds that significantly reduce the rate of DNA cleavage as potential inhibitors.

-

An experimental workflow for a FRET-based high-throughput screen is illustrated below.

Caption: Workflow for a FRET-based high-throughput screen to identify Cas9 inhibitors.

In Vitro Cas9 Cleavage Assay Protocol

This assay is used to validate the inhibitory activity of hit compounds from the primary screen.

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, purified SpCas9, and guide RNA.

-

Add the test compound at various concentrations.

-

Include a DMSO control.

-

-

Incubation:

-

Incubate the mixture to allow for the formation of the RNP complex and interaction with the inhibitor.

-

-

Cleavage Reaction:

-

Add the target DNA substrate (e.g., a linearized plasmid) to initiate the cleavage reaction.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

-

Analysis:

-

Stop the reaction (e.g., by adding EDTA and Proteinase K).

-

Analyze the DNA cleavage products by agarose gel electrophoresis. A decrease in the amount of cleaved product in the presence of the compound indicates inhibitory activity.

-

Cell-Based GFP Disruption Assay Protocol

This assay assesses the ability of a small molecule to inhibit Cas9 activity in a cellular context.

-

Cell Line:

-

Use a stable cell line expressing a green fluorescent protein (GFP).

-

-

Transfection:

-

Transfect the cells with plasmids encoding SpCas9 and a gRNA targeting the GFP gene.

-

Treat the transfected cells with the test compound at various concentrations.

-

-

Analysis:

-

After a suitable incubation period (e.g., 48-72 hours), analyze the percentage of GFP-positive cells by flow cytometry.

-

An increase in the percentage of GFP-positive cells in the presence of the compound indicates inhibition of Cas9-mediated gene disruption.

-

Microscale Thermophoresis (MST) Assay Protocol

MST is used to quantify the binding affinity between a small molecule and the Cas9 protein.

-

Protein Labeling:

-

Label the purified SpCas9 protein with a fluorescent dye.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the test compound.

-

Mix the labeled SpCas9 with each dilution of the compound.

-

-

MST Measurement:

-

Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled Cas9 in an MST instrument.

-

-

Data Analysis:

-

Plot the change in thermophoresis as a function of the compound concentration.

-

Fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

Conclusion and Future Directions

The foundational research on anti-CRISPR small molecules has established a robust framework for the discovery and characterization of these important regulatory agents. The development of high-throughput screening platforms has enabled the identification of initial lead compounds that can modulate CRISPR-Cas9 activity. Future research will likely focus on optimizing the potency and specificity of these small molecules through medicinal chemistry efforts, as well as exploring their efficacy in in vivo models. The continued development of cell-permeable and reversible anti-CRISPR small molecules will be crucial for the safe and precise application of CRISPR-based technologies in both basic research and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 4. Type II anti-CRISPR proteins as a new tool for synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing SpCas9 Specificity with BRD7586: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, a significant challenge remains in ensuring the precise on-target activity of the Cas9 nuclease while minimizing off-target effects. This technical guide provides an in-depth overview of a novel small molecule, BRD7586, which has been identified as a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that enhances its editing specificity. This document outlines the quantitative effects of BRD7586 on SpCas9 activity, details the experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Executive Summary

BRD7586 is a cell-permeable small molecule that directly engages and inhibits the SpCas9 nuclease.[1] Unlike other inhibitors, BRD7586 has been shown to increase the specificity of SpCas9-mediated genome editing by reducing off-target cleavage without significantly compromising on-target efficiency. This attribute makes BRD7586 a valuable tool for research and a promising candidate for therapeutic applications where high fidelity of gene editing is paramount. This guide will delve into the technical details of BRD7586's function and the methodologies used to characterize it.

Quantitative Data on BRD7586-Mediated SpCas9 Specificity Enhancement

The efficacy of BRD7586 in enhancing SpCas9 specificity has been quantified through various cellular assays. The following tables summarize the key findings from studies involving the treatment of human cells with BRD7586.

Table 1: Dose-Dependent Inhibition of SpCas9 by BRD7586 in Cellular Assays

| Assay Type | Cell Line | Delivery Method | BRD7586 Concentration (µM) | Inhibition of SpCas9 Activity (p-value vs. DMSO) |

| eGFP Disruption | HEK293T | Plasmid | 20 | 2.6 x 10⁻⁹ |

| eGFP Disruption | HEK293T | RNP | 20 | 1.9 x 10⁻⁷ |

| HiBiT Knock-in | HEK293T | Plasmid | 20 | 6.2 x 10⁻¹² |

| HiBiT Knock-in | HEK293T | RNP | 20 | 9.0 x 10⁻¹⁰ |

Data presented as p-values from unpaired t-tests comparing BRD7586 treatment to a DMSO control. Lower p-values indicate a more significant inhibition of SpCas9 activity.[2][3]

Table 2: Effect of BRD7586 on SpCas9 Specificity at Various Genomic Loci

| Target Gene | On-Target Indel Frequency (%) (DMSO) | On-Target Indel Frequency (%) (20 µM BRD7586) | Off-Target Indel Frequency (%) (DMSO) | Off-Target Indel Frequency (%) (20 µM BRD7586) | Specificity Ratio (On-target/Off-target) Improvement (Fold Change) | p-value (Specificity Ratio vs. DMSO) |

| EMX1 | 25.4 ± 2.1 | 18.2 ± 1.5 | 5.8 ± 0.7 | 1.1 ± 0.3 | ~4.2 | 9.1 x 10⁻⁶ |

| FANCF | 30.1 ± 3.5 | 22.5 ± 2.8 | 8.2 ± 1.1 | 1.8 ± 0.5 | ~3.4 | 0.0019 |

| VEGFA | 22.8 ± 2.9 | 15.1 ± 1.9 | 4.5 ± 0.6 | 0.9 ± 0.2 | ~3.8 | 0.0019 |

Data are presented as mean ± s.d. of at least six independent replicates. Specificity was calculated as a ratio of normalized indel frequencies.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. This section provides comprehensive protocols for the key experiments used to characterize the effects of BRD7586 on SpCas9 activity and specificity.

eGFP Disruption Assay for SpCas9 Inhibition

This assay quantifies the functional inhibition of SpCas9 by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

Materials:

-

HEK293T cells stably expressing eGFP

-

Plasmid encoding SpCas9

-

Plasmid encoding an sgRNA targeting eGFP

-

BRD7586

-

DMSO (vehicle control)

-

Lipofectamine 3000 or other suitable transfection reagent

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed eGFP-expressing HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SpCas9 and eGFP-targeting sgRNA plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: Immediately after transfection, add BRD7586 or DMSO (as a control) to the cell culture medium at the desired final concentrations.

-

Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Data Acquisition: Measure the percentage of eGFP-positive cells using a flow cytometer or by analyzing fluorescence microscopy images. A decrease in the percentage of eGFP-positive cells in the BRD7586-treated wells compared to the DMSO control indicates inhibition of SpCas9-mediated gene disruption.

HiBiT Knock-in Assay for SpCas9 Activity

This assay measures SpCas9 activity by detecting the knock-in of a small HiBiT tag into a specific genomic locus, which results in a luminescent signal.

Materials:

-

HEK293T cells

-

Plasmid encoding SpCas9

-

Plasmid encoding an sgRNA targeting the desired genomic locus (e.g., a housekeeping gene)

-

Single-stranded donor oligonucleotide (ssODN) containing the HiBiT tag sequence flanked by homology arms corresponding to the target locus

-

BRD7586

-

DMSO

-

Transfection reagent

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the SpCas9 plasmid, the target-specific sgRNA plasmid, and the HiBiT donor ssODN.

-

Compound Treatment: Add BRD7586 or DMSO to the wells immediately following transfection.

-

Incubation: Incubate the cells for 48 hours.

-

Luminescence Measurement: Lyse the cells and measure the luminescent signal using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's protocol. A dose-dependent decrease in luminescence in the presence of BRD7586 indicates inhibition of SpCas9-mediated knock-in.

Deep Sequencing for On- and Off-Target Analysis

This method provides a quantitative assessment of insertion and deletion (indel) frequencies at both the intended on-target site and at potential off-target sites.

Materials:

-

HEK293T cells

-

Plasmids for SpCas9 and sgRNA targeting a specific genomic locus (e.g., EMX1, FANCF, VEGFA)

-

BRD7586

-

DMSO

-

Genomic DNA extraction kit

-

PCR primers flanking the on-target and potential off-target sites

-

High-fidelity DNA polymerase

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

Protocol:

-

Cell Culture and Transfection: Culture and transfect HEK293T cells with SpCas9 and sgRNA plasmids as described in the previous protocols. Treat with BRD7586 or DMSO.

-

Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

-

PCR Amplification: Amplify the on-target and predicted off-target regions from the genomic DNA using locus-specific primers.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform deep sequencing on an NGS platform.

-

Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of indels at the on-target and off-target sites. The specificity ratio is calculated as the ratio of on-target indel frequency to the sum of off-target indel frequencies.

Visualizing Mechanisms and Workflows

Diagrams are provided to visually explain the proposed mechanism of BRD7586 and the experimental workflows.

Caption: Proposed mechanism of BRD7586 action on SpCas9.

Caption: Workflow for assessing SpCas9 specificity.

Conclusion

BRD7586 represents a significant advancement in the chemical control of CRISPR-Cas9 technology. Its ability to enhance SpCas9 specificity by reducing off-target mutations provides a valuable tool for researchers aiming for high-precision genome editing. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in utilizing BRD7586 to improve the safety and efficacy of their CRISPR-based applications. Further research into the precise molecular interactions between BRD7586 and SpCas9 will undoubtedly pave the way for the development of even more refined and potent modulators of genome editing tools.

References

An In-depth Technical Guide to the Interaction of BRD7586 with SpCas9 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor BRD7586 and the Streptococcus pyogenes Cas9 (SpCas9) protein, a key component of the CRISPR-Cas9 gene-editing system. This document details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction

The ability to precisely control the activity of the SpCas9 nuclease is paramount for the safe and effective application of CRISPR-Cas9 technology in therapeutic and research settings. Uncontrolled SpCas9 activity can lead to off-target mutations and other undesirable genomic events. Small molecule inhibitors offer a powerful approach to modulate SpCas9 activity with temporal and dose-dependent control. BRD7586 has been identified as a potent and selective inhibitor of SpCas9, capable of engaging the protein within cells and enhancing its editing specificity.[1] This guide delves into the specifics of the BRD7586-SpCas9 interaction.

Quantitative Data Summary

The inhibitory effect of BRD7586 on SpCas9 activity has been quantified through various cellular assays. The following tables summarize the key quantitative data from these experiments.

Table 1: Dose-Dependent Inhibition of SpCas9 by BRD7586 in Cellular Assays

| Cell Line | Assay Type | Delivery Method | BRD7586 Concentration (µM) | Inhibition (%) | Reference |

| U2OS.eGFP.PEST | eGFP Disruption | Plasmid | 20 | ~80% | [2] |

| U2OS.eGFP.PEST | eGFP Disruption | Ribonucleoprotein (RNP) | 20 | ~60% | [2] |

| HEK293T | HiBiT Knock-in | Plasmid | 20 | ~90% | [1][2] |

| HEK293T | HiBiT Knock-in | RNP | 20 | ~75% |

Note: Inhibition percentages are approximate values derived from graphical data presented in the cited sources.

Table 2: Effect of BRD7586 on SpCas9 Specificity

| Cell Line | Target Gene | Off-Target Site | BRD7586 Concentration (µM) | Specificity Increase (On-target/Off-target Ratio) | Reference |

| HEK293T | EMX1 | OT1 | 20 | Significant increase | |

| HEK293T | FANCF | OT1 | 20 | Significant increase | |

| HEK293T | VEGFA | OT1 | 20 | Significant increase |

Note: The referenced study demonstrates a significant increase in the on-target to off-target indel frequency ratio in the presence of 20 µM BRD7586 after 48 hours of incubation.

Mechanism of Action

BRD7586 exerts its inhibitory effect through direct engagement with the SpCas9 protein. While the precise binding site and a detailed co-crystal structure are not yet publicly available, experimental evidence suggests that BRD7586's mechanism of action involves interfering with the DNA binding or conformational changes of SpCas9 necessary for its nuclease activity. This direct interaction has been confirmed through cellular thermal shift assays (CETSA), which demonstrate that BRD7586 specifically engages SpCas9 and not other Cas proteins like Cas12a in a cellular context.

Figure 1: Direct inhibition of SpCas9 by BRD7586.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the BRD7586-SpCas9 interaction are provided below.

eGFP Disruption Assay

This assay quantifies the functional inhibition of SpCas9 by measuring the disruption of an integrated enhanced Green Fluorescent Protein (eGFP) reporter gene.

Cell Line: U2OS cells stably expressing eGFP fused to a PEST degradation domain (U2OS.eGFP.PEST).

Materials:

-

U2OS.eGFP.PEST cells

-

Plasmids encoding SpCas9 and a gRNA targeting eGFP

-

Alternatively, purified SpCas9 protein and in vitro transcribed gRNA for RNP delivery

-

BRD7586 stock solution (in DMSO)

-

Lipofectamine or electroporation system for transfection/nucleofection

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Compound Treatment: On the day of transfection, treat the cells with a serial dilution of BRD7586 (e.g., 0-20 µM). A DMSO-only control must be included.

-

Transfection/Nucleofection:

-

Plasmid Delivery: Transfect the cells with plasmids encoding SpCas9 and an eGFP-targeting gRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

RNP Delivery: For ribonucleoprotein delivery, pre-incubate purified SpCas9 protein with the eGFP-targeting gRNA to form the RNP complex. Deliver the RNP complex into the cells via nucleofection.

-

-

Incubation: Incubate the cells for 24-48 hours post-transfection at 37°C and 5% CO2.

-

Flow Cytometry Analysis:

-

Harvest the cells by trypsinization and resuspend in FACS buffer (PBS with 2% FBS).

-

Analyze the percentage of eGFP-positive cells using a flow cytometer. The excitation and emission wavelengths for eGFP are typically 488 nm and 509 nm, respectively.

-

Gate on the live cell population using forward and side scatter.

-

Quantify the percentage of eGFP-negative cells in each treatment condition, which corresponds to the level of SpCas9-mediated gene disruption.

-

-

Data Analysis: Normalize the percentage of eGFP disruption in the BRD7586-treated samples to the DMSO control to determine the dose-dependent inhibition.

Figure 2: Workflow of the eGFP disruption assay.

HiBiT Knock-in Assay

This bioluminescence-based assay measures the inhibition of SpCas9-mediated homology-directed repair (HDR) by quantifying the knock-in of a small HiBiT tag.

Cell Line: HEK293T cells.

Materials:

-

HEK293T cells

-

Plasmids encoding SpCas9 and a gRNA targeting the insertion site

-

A single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT sequence flanked by homology arms

-

BRD7586 stock solution (in DMSO)

-

Transfection reagent

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of BRD7586. Include a DMSO control.

-

Transfection: Co-transfect the cells with the SpCas9-expressing plasmid, the gRNA-expressing plasmid, and the HiBiT donor ssODN.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luminescence Measurement:

-

Lyse the cells using the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol. This system contains the LgBiT protein, which complements with the expressed HiBiT tag to produce a luminescent signal.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescence signal in the BRD7586-treated wells to the DMSO control to determine the dose-dependent inhibition of HiBiT knock-in.

Figure 3: Workflow of the HiBiT knock-in assay.

Conclusion

BRD7586 represents a valuable chemical tool for the temporal and dose-dependent control of SpCas9 activity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to refine CRISPR-Cas9 technologies. The ability of BRD7586 to enhance the specificity of SpCas9 highlights the potential of small molecule inhibitors to improve the safety and efficacy of future gene-editing therapies. Further investigation into the precise binding mode of BRD7586 will undoubtedly facilitate the rational design of even more potent and specific SpCas9 inhibitors.

References

Methodological & Application

Application Notes and Protocols for BRD7586 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BRD7586, a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9), in a variety of cell culture applications. This document outlines the optimal concentration ranges, provides detailed experimental protocols, and describes the relevant signaling pathways affected by this compound.

Introduction

BRD7586 is a cell-permeable small molecule that specifically engages and inhibits the activity of SpCas9 nuclease. This inhibitory action allows for the precise control of CRISPR-Cas9 gene editing, offering a valuable tool to enhance editing specificity and reduce off-target effects. Understanding the optimal working concentrations and cellular effects of BRD7586 is crucial for its effective application in research and therapeutic development.

Quantitative Data Summary

The following table summarizes the effective concentrations of BRD7586 in different cell lines and assays based on available research. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and desired outcome.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| HEK293T | HiBiT-knock-in assay | 0 - 20 µM | 24 hours | Dose-dependent inhibition of SpCas9 activity.[1] |

| HEK293T | On-target vs. Off-target editing | 20 µM | 48 hours | Enhanced ratio of on-target versus off-target editing.[1] |

| HEK293T | Cell Viability (CellTiter-Glo) | 20 µM | 24 hours | No significant effect on cell viability.[1] |

| U2OS.eGFP.PEST | eGFP-disruption assay | 0 - 20 µM | 24 hours | Dose-dependent inhibition of SpCas9 activity.[1] |

| U2OS.eGFP.PEST | Cell Viability (CellTiter-Glo) | 20 µM | 24 hours | No significant effect on cell viability.[1] |

Signaling Pathway

BRD7586 functions as a direct inhibitor of the SpCas9 protein. Recent studies have indicated that the stable expression of SpCas9 in mammalian cells can lead to the activation of the PI3K-mTORC2 signaling pathway. SpCas9 can act as a molecular scaffold, stabilizing the interaction between ribosomal proteins (like RPL26 and RPL23a) and Sin1, a core component of the mTORC2 complex. This stabilization enhances mTORC2 activity, which in turn promotes cell growth and proliferation. By inhibiting SpCas9, BRD7586 is expected to disrupt this scaffolding function, leading to a downstream reduction in mTORC2 signaling.

Experimental Protocols

The following are representative protocols for assessing the activity and optimal concentration of BRD7586 in cell culture. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Determining the Optimal Concentration of BRD7586 for SpCas9 Inhibition using a Reporter Assay

This protocol utilizes a cell line with a stably integrated reporter, such as eGFP, that can be disrupted by SpCas9, leading to a loss of fluorescence.

Materials:

-

U2OS.eGFP.PEST or a similar reporter cell line

-

SpCas9 expression plasmid and a validated sgRNA targeting the reporter gene

-

Transfection reagent (e.g., Lipofectamine 3000)

-

BRD7586 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well plates

-

Flow cytometer or fluorescence microscope

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

On Day 1, seed the reporter cells (e.g., U2OS.eGFP.PEST) into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection and Treatment:

-

On Day 2, prepare the transfection complexes containing the SpCas9 and sgRNA plasmids according to the manufacturer's protocol.

-

Add the transfection complexes to the cells.

-

Prepare a serial dilution of BRD7586 in complete culture medium to achieve final concentrations ranging from 0 to 20 µM. Include a DMSO-only control.

-

Immediately after transfection, replace the medium with the medium containing the different concentrations of BRD7586.

-

-

Incubation:

-

Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Analysis:

-

After the incubation period, harvest the cells.

-

Analyze the percentage of reporter-negative cells (e.g., GFP-negative) in each treatment group using a flow cytometer.

-

The optimal concentration of BRD7586 will be the one that shows significant inhibition of reporter disruption without causing significant cell death (which can be assessed in parallel using a viability assay).

-

Protocol 2: Assessing the Effect of BRD7586 on Cell Viability

This protocol determines the cytotoxic effect of BRD7586 on a chosen cell line.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

BRD7586 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well white-walled, clear-bottom plate at a density appropriate for a 24-48 hour viability assay.

-

-

Treatment:

-

Prepare a serial dilution of BRD7586 in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 to 100 µM) to determine the IC50. Include a DMSO-only control.

-

Add the different concentrations of BRD7586 to the wells.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

BRD7586 is a valuable tool for modulating SpCas9 activity in cell culture. The provided data and protocols offer a starting point for researchers to effectively utilize this inhibitor in their experiments. It is recommended to perform dose-response experiments for each new cell line and experimental setup to determine the optimal concentration of BRD7586 for achieving the desired balance between SpCas9 inhibition and minimal cytotoxicity.

References

Application Notes and Protocols for BRD7586 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD7586 is a potent and selective small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Its cell-permeable nature makes it a valuable tool for the temporal and dose-dependent control of SpCas9 activity in a variety of in vitro experimental settings. These application notes provide detailed protocols for the delivery and assessment of BRD7586 in cell-based assays, enabling researchers to effectively utilize this compound for CRISPR-Cas9 research. BRD7586 has been shown to engage SpCas9 within cells, leading to the inhibition of its nuclease activity and an enhancement of its specificity at multiple genomic loci.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of BRD7586.

Table 1: In Vitro Efficacy of BRD7586

| Parameter | Cell Line | Assay | Concentration | Incubation Time | Observed Effect |

| SpCas9 Inhibition | HEK293T | HiBiT-knock-in assay | 0-20 µM | 24 h | Dose-dependent inhibition of SpCas9.[1] |

| On-target vs. Off-target Ratio | HEK293T | Deep Sequencing | 20 µM | 48 h | Enhanced ratio of on-target versus off-target editing.[1] |

| SpCas9 Inhibition | U2OS.eGFP.PEST | eGFP-disruption assay | 20 µM | 24 h | Significant inhibition of SpCas9 activity. |

Table 2: Cellular Viability in the Presence of BRD7586

| Cell Line | Assay | Concentration | Incubation Time | Result |

| HEK293T | CellTiter-Glo | 20 µM | 24 h | No significant effect on cell viability. |

| U2OS.eGFP.PEST | CellTiter-Glo | 20 µM | 24 h | No significant effect on cell viability. |

Signaling Pathway

The following diagram illustrates the mechanism of action of BRD7586 in the context of the CRISPR-SpCas9 pathway. BRD7586 directly inhibits the SpCas9 nuclease, preventing it from inducing double-strand breaks (DSBs) at the target DNA locus.

Caption: Mechanism of BRD7586 action on the CRISPR-SpCas9 pathway.

Experimental Protocols

Preparation of BRD7586 Stock and Working Solutions

Objective: To prepare sterile, ready-to-use solutions of BRD7586 for in vitro experiments.

Materials:

-

BRD7586 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Protocol:

-

Stock Solution Preparation (10 mM):

-

Allow the BRD7586 powder to equilibrate to room temperature.

-

Aseptically weigh the required amount of BRD7586 powder.

-

Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM BRD7586 stock solution at room temperature.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

-

Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Mix the working solution thoroughly by gentle pipetting before adding to the cells.

-

eGFP Disruption Assay for SpCas9 Inhibition

Objective: To quantify the inhibitory effect of BRD7586 on SpCas9-mediated gene editing using a fluorescent reporter system.

Experimental Workflow:

Caption: Workflow for the eGFP Disruption Assay.

Materials:

-

U2OS.eGFP.PEST stable cell line

-

Complete culture medium

-

Purified SpCas9 protein

-

Synthetic gRNA targeting the eGFP gene

-

Transfection reagent for ribonucleoprotein (RNP) delivery (e.g., Lipofectamine RNAiMAX) or electroporation system

-

BRD7586 working solutions

-

DMSO (vehicle control)

-

96-well plates

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding:

-

Seed U2OS.eGFP.PEST cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

-

Incubate the cells at 37°C and 5% CO₂ overnight.

-

-

RNP Complex Formation:

-

Prepare the SpCas9 RNP complex by incubating purified SpCas9 protein with the eGFP-targeting gRNA at a molar ratio of 1:1.2 for 10 minutes at room temperature.

-

-

Transfection and Treatment:

-

Transfect the cells with the pre-formed SpCas9 RNP complex according to the manufacturer's protocol for the chosen transfection reagent or electroporation system.

-

Immediately after transfection, replace the medium with fresh complete culture medium containing the desired concentrations of BRD7586 or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C and 5% CO₂ for 24 to 48 hours.

-

-

Analysis:

-

After incubation, analyze the percentage of eGFP-positive cells using a flow cytometer. The disruption of the eGFP gene will result in a loss of fluorescence.

-

Alternatively, visualize the reduction in eGFP fluorescence using a fluorescence microscope.

-

Calculate the percentage of SpCas9 inhibition by comparing the reduction in eGFP-positive cells in the BRD7586-treated wells to the vehicle-treated wells.

-

HiBiT Knock-in Assay for SpCas9 Inhibition

Objective: To quantitatively measure the inhibition of SpCas9-mediated knock-in by BRD7586 using a sensitive bioluminescent reporter.

Experimental Workflow:

Caption: Workflow for the HiBiT Knock-in Assay.

Materials:

-

HEK293T cells

-

Complete culture medium

-

Plasmid encoding SpCas9

-

Plasmid encoding a gRNA targeting a specific genomic locus

-

Linear donor DNA fragment containing the HiBiT tag flanked by homology arms for the target locus

-

Transfection reagent (e.g., Lipofectamine 3000)

-

BRD7586 working solutions

-

DMSO (vehicle control)

-

96-well white, clear-bottom plates

-

Nano-Glo® HiBiT Lytic Detection System

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed HEK293T cells into a 96-well white, clear-bottom plate to achieve 70-80% confluency on the day of transfection.

-

-

Transfection and Treatment:

-

Co-transfect the cells with the SpCas9 plasmid, gRNA plasmid, and the HiBiT donor DNA using a suitable transfection reagent.

-

Following transfection, replace the medium with fresh complete culture medium containing various concentrations of BRD7586 or DMSO.

-

-

Incubation:

-

Incubate the cells at 37°C and 5% CO₂ for 24 hours to allow for gene editing and expression of the HiBiT-tagged protein.

-

-

Luminescence Measurement:

-

After incubation, remove the culture medium.

-

Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer. A decrease in luminescence in the BRD7586-treated wells indicates inhibition of SpCas9-mediated knock-in.

-

Cytotoxicity Assay

Objective: To determine the effect of BRD7586 on cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HEK293T, U2OS) in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a range of BRD7586 concentrations, including a vehicle control (DMSO).

-

-

Incubation:

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

-

Follow the manufacturer's protocol to measure cell viability.

-

Analyze the data to determine if BRD7586 exhibits cytotoxic effects at the concentrations tested.

-

Conclusion

BRD7586 is a valuable research tool for modulating CRISPR-SpCas9 activity in vitro. The protocols outlined in these application notes provide a framework for researchers to effectively deliver BRD7586 to cells and to quantify its inhibitory effects on SpCas9-mediated gene editing and its impact on cell viability. These methods will aid in the exploration of the temporal and dose-dependent regulation of CRISPR-Cas9 technology in various experimental systems.

References

Application of BRD7586 in Gene Therapy Research: Currently Unavailable Data

Initial research indicates that there is no publicly available scientific literature or data for a compound specifically identified as BRD7586. Consequently, detailed application notes, protocols, and data presentations for this particular molecule cannot be provided at this time.

To address the user's request for the content type and structure, this document presents a representative application note for a hypothetical bromodomain inhibitor, designated BRD-Hypothetical . This illustrative example is based on the established roles of bromodomain and extra-terminal domain (BET) proteins in chromatin modulation and gene expression, which are relevant to gene therapy applications.

Disclaimer: The following content is a representative example and does not pertain to any known compound named BRD7586. All data, protocols, and specific experimental details are illustrative and based on general principles of gene therapy and chromatin biology research.

Application Note: Enhancing CRISPR-Cas9 Gene Editing Efficiency with the Novel Bromodomain Inhibitor BRD-Hypothetical

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of gene therapies, such as those employing the CRISPR-Cas9 system, is critically dependent on the ability of the gene-editing machinery to access the target genomic DNA.[1][2] The structure of chromatin, the complex of DNA and proteins within the nucleus, plays a pivotal role in regulating this accessibility.[3][4] Bromodomain and extra-terminal domain (BET) proteins are crucial epigenetic "readers" that bind to acetylated histones, a mark of active, open chromatin, thereby recruiting transcriptional machinery and influencing gene expression.[5]

BRD-Hypothetical is a potent and selective small molecule inhibitor designed to target the bromodomains of BET proteins. By competitively displacing these proteins from chromatin, BRD-Hypothetical is proposed to induce a more relaxed chromatin state. This application note outlines the use of BRD-Hypothetical as a tool to potentially enhance the efficiency of CRISPR-Cas9-mediated gene editing by increasing the accessibility of the target genomic locus.

Mechanism of Action

BRD-Hypothetical is hypothesized to facilitate more efficient gene editing by creating a more permissive chromatin environment at the target gene. This enhanced accessibility is thought to allow for more effective binding of the Cas9-sgRNA ribonucleoprotein (RNP) complex to its genomic target, leading to increased rates of DNA cleavage and subsequent repair.

Caption: Proposed mechanism for BRD-Hypothetical in enhancing gene editing.

Data Presentation

The following tables present illustrative data from hypothetical experiments designed to assess the efficacy and cytotoxicity of BRD-Hypothetical in a human cell line.

Table 1: Effect of BRD-Hypothetical on CRISPR-Cas9 Editing Efficiency at a Target Locus

| Treatment Group | Concentration (µM) | Insertion/Deletion (Indel) Frequency (%) |

| Vehicle Control (DMSO) | 0 | 18.5 ± 2.5 |

| BRD-Hypothetical | 0.1 | 29.2 ± 3.1 |

| BRD-Hypothetical | 0.5 | 45.8 ± 4.0 |

| BRD-Hypothetical | 1.0 | 62.3 ± 5.5 |

Table 2: Cell Viability Following Treatment with BRD-Hypothetical

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Vehicle Control (DMSO) | 0 | 100 |

| BRD-Hypothetical | 0.1 | 99.1 ± 0.8 |

| BRD-Hypothetical | 0.5 | 96.4 ± 1.5 |

| BRD-Hypothetical | 1.0 | 93.7 ± 2.1 |

| BRD-Hypothetical | 5.0 | 78.2 ± 3.9 |

Experimental Protocols

This protocol provides a general framework for treating cultured mammalian cells with BRD-Hypothetical prior to gene editing.

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2. Passage cells every 2-3 days to ensure they remain in the logarithmic growth phase.

-

Cell Seeding: Seed 2 x 10^5 cells per well into a 24-well plate and allow them to adhere for 18-24 hours.

-

BRD-Hypothetical Treatment: Prepare a stock solution of BRD-Hypothetical in sterile DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Aspirate the old medium from the cells and add the medium containing BRD-Hypothetical or a vehicle control (DMSO).

-

Incubation: Incubate the cells with the compound for 4 to 6 hours prior to transfection.

Caption: Experimental workflow for cell treatment and subsequent transfection.

-

RNP Assembly: Prepare the Cas9-sgRNA RNP complex by incubating purified Cas9 nuclease with a synthetic single guide RNA (sgRNA) targeting the gene of interest at a 1:1 molar ratio for 15 minutes at room temperature.

-

Transfection: Following the pre-treatment with BRD-Hypothetical, transfect the cells with the assembled RNP complex using a lipid-based transfection reagent as per the manufacturer's protocol.

-

Genomic DNA Isolation: Harvest the cells 48 to 72 hours post-transfection. Isolate genomic DNA using a suitable commercial kit, ensuring high purity for downstream applications.

-

PCR Amplification: Amplify the targeted genomic region from the isolated genomic DNA using high-fidelity DNA polymerase to minimize PCR errors.

-

Indel Analysis: Quantify the frequency of insertions and deletions (indels) resulting from the CRISPR-Cas9 editing. This can be achieved through methods such as a T7 Endonuclease I assay followed by gel electrophoresis, or more precisely by next-generation sequencing (NGS) of the PCR amplicons.

-

Cell Preparation and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of BRD-Hypothetical for 48 hours to match the duration of the gene-editing experiment.

-

Viability Assessment: Measure cell viability using a metabolic activity assay, such as the MTT assay, or a membrane integrity assay. Read the results on a microplate reader and normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.

Logical Relationships

The following diagram illustrates a logical workflow for the decision-making process when considering the use of BRD-Hypothetical to improve a gene-editing outcome.

Caption: Decision workflow for the application of BRD-Hypothetical.

Conclusion